![molecular formula C16H11N5O2 B14507878 3-[(E)-Phenyldiazenyl]imidazo[2,1-b]quinazoline-2,5(3H,10H)-dione CAS No. 63407-78-3](/img/structure/B14507878.png)
3-[(E)-Phenyldiazenyl]imidazo[2,1-b]quinazoline-2,5(3H,10H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[(E)-Phenyldiazenyl]imidazo[2,1-b]quinazoline-2,5(3H,10H)-dione is a complex organic compound that belongs to the class of imidazoquinazolines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes an imidazoquinazoline core with a phenyldiazenyl group, which contributes to its unique chemical properties and biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(E)-Phenyldiazenyl]imidazo[2,1-b]quinazoline-2,5(3H,10H)-dione typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate imidazole and quinazoline derivatives under specific conditions. For instance, the intramolecular cyclization of 1-(2-isocyanophenyl)-1H-imidazole in the presence of a catalyst can yield the desired imidazoquinazoline structure .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as microwave-assisted synthesis, metal-catalyzed reactions, and phase-transfer catalysis are often employed to enhance the efficiency of the synthesis process .
化学反応の分析
Types of Reactions
3-[(E)-Phenyldiazenyl]imidazo[2,1-b]quinazoline-2,5(3H,10H)-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the phenyldiazenyl group to aniline derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline oxides, while reduction can produce aniline derivatives .
科学的研究の応用
3-[(E)-Phenyldiazenyl]imidazo[2,1-b]quinazoline-2,5(3H,10H)-dione has a wide range of applications in scientific research:
作用機序
The mechanism of action of 3-[(E)-Phenyldiazenyl]imidazo[2,1-b]quinazoline-2,5(3H,10H)-dione involves its interaction with specific molecular targets and pathways. For instance, it can inhibit enzymes like topoisomerase I, which is involved in DNA replication and transcription. This inhibition can lead to the disruption of cancer cell growth and proliferation . The compound may also interact with other cellular targets, leading to its diverse biological effects .
類似化合物との比較
Similar Compounds
Imidazoquinazolines: These compounds share the imidazoquinazoline core and exhibit similar biological activities.
Benzimidazoquinazolines: These compounds have an additional benzene ring fused to the imidazoquinazoline structure and show comparable pharmacological properties.
Imidazothiazines: These compounds contain a sulfur atom in the ring structure and have distinct biological activities.
Uniqueness
3-[(E)-Phenyldiazenyl]imidazo[2,1-b]quinazoline-2,5(3H,10H)-dione is unique due to the presence of the phenyldiazenyl group, which imparts specific chemical and biological properties. This group can enhance the compound’s ability to interact with biological targets and improve its pharmacokinetic profile .
特性
CAS番号 |
63407-78-3 |
|---|---|
分子式 |
C16H11N5O2 |
分子量 |
305.29 g/mol |
IUPAC名 |
3-phenyldiazenyl-1,3-dihydroimidazo[2,1-b]quinazoline-2,5-dione |
InChI |
InChI=1S/C16H11N5O2/c22-14-13(20-19-10-6-2-1-3-7-10)21-15(23)11-8-4-5-9-12(11)17-16(21)18-14/h1-9,13H,(H,17,18,22) |
InChIキー |
YMUYILUWPQEUCH-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)N=NC2C(=O)NC3=NC4=CC=CC=C4C(=O)N23 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


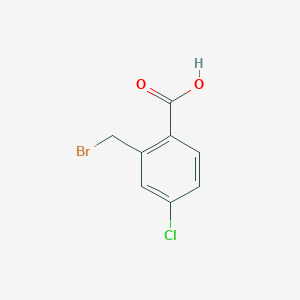
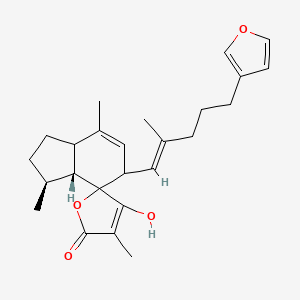
![Diethyl chloro[chloro(phenyl)methyl]propanedioate](/img/structure/B14507803.png)
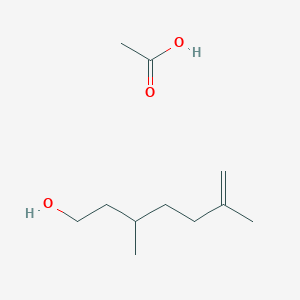
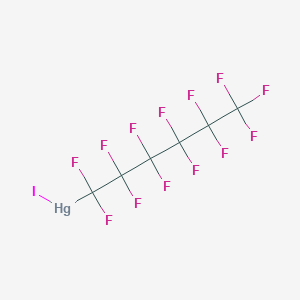
![5-{[Cyano(phenyl)methyl]amino}-2-hydroxybenzoic acid](/img/structure/B14507828.png)
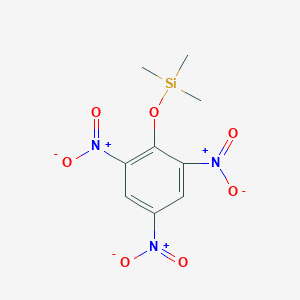

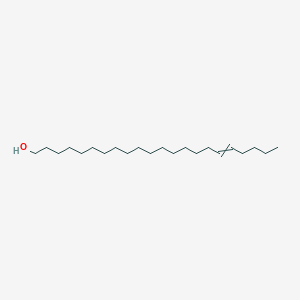
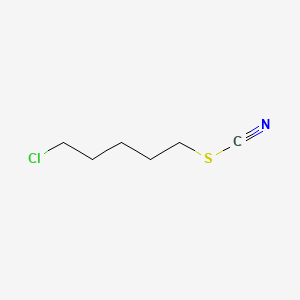
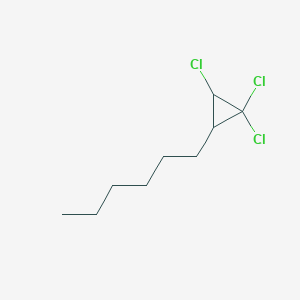
![2-[3-(4-Methoxybenzoyl)phenoxy]-2-methylpropanoic acid](/img/structure/B14507866.png)
![(2S)-2-[(4-Nitrobenzoyl)oxy]pentanoic acid](/img/structure/B14507872.png)

